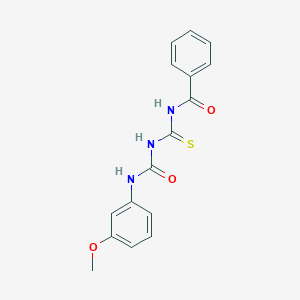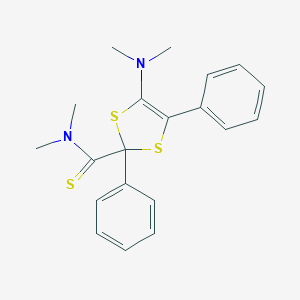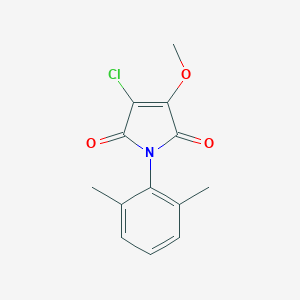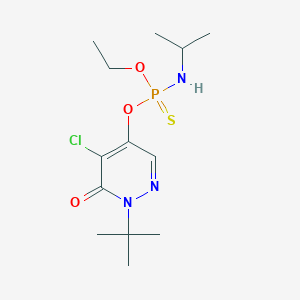![molecular formula C23H26N4O2S B305185 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
作用机制
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the activity of enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent antibacterial and antifungal activity against a wide range of pathogens. In vivo studies have shown that it has potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments include its potent antibacterial and antifungal activity, as well as its potential therapeutic effects for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
未来方向
There are many future directions for the study of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One potential direction is to further explore its potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its potential as a novel antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The starting materials are commercially available and include 4-methoxybenzyl chloride, 4H-1,2,4-triazole-3-thiol, and N-(2-phenylethyl)acetamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
科学研究应用
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
属性
分子式 |
C23H26N4O2S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-3-15-27-21(16-19-9-11-20(29-2)12-10-19)25-26-23(27)30-17-22(28)24-14-13-18-7-5-4-6-8-18/h3-12H,1,13-17H2,2H3,(H,24,28) |
InChI 键 |
VBHBUTOMJBCZIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![ethyl 4-{N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305115.png)
![2,5-dimethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B305116.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B305118.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)